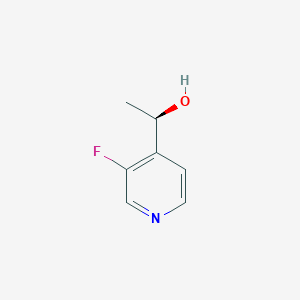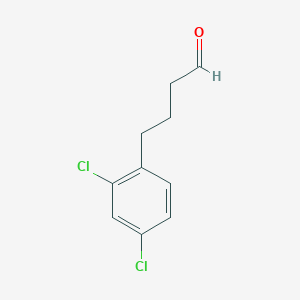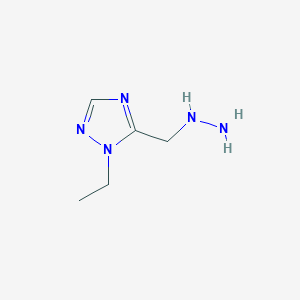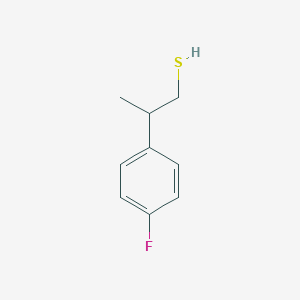
4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid is an organic compound that belongs to the class of organonitrogen compounds It contains a bromopyridine moiety attached to an oxane ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid typically involves the bromination of pyridine derivatives followed by the formation of the oxane ring and subsequent carboxylation. One common method involves the use of 5-bromopyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and ring closure to form the desired oxane structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution can result in a wide range of substituted pyridine derivatives .
Applications De Recherche Scientifique
4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Mécanisme D'action
The mechanism of action of 4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The oxane ring and carboxylic acid group can further influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Bromopyridin-2-yl)oxane-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
4-(5-Bromopyridin-2-yl)oxane-4-amine: Contains an amine group instead of a carboxylic acid group.
4-(5-Bromopyridin-2-yl)oxane-4-hydroxyl: Features a hydroxyl group in place of the carboxylic acid group.
Uniqueness
4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxylic acid group allows for additional interactions and modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H12BrNO3 |
|---|---|
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
4-(5-bromopyridin-2-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-8-1-2-9(13-7-8)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15) |
Clé InChI |
LTOCNKYXCZJKIJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C2=NC=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)









![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)



